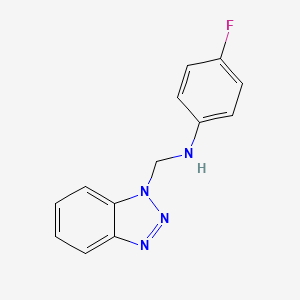

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-fluoroaniline (N-BTFA) is a heterocyclic compound that has been used for a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent probe. N-BTFA has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

Fluorogenic Labeling Reagent for Neurotransmitters

- 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has been used as a fluorogenic labeling reagent in the analysis of amino acid neurotransmitters. It enables high-speed online microdialysis-capillary electrophoresis assays. This compound allows more common lasers to be used for excitation and facilitates efficient separation of amino acids such as glutamate and GABA (Klinker & Bowser, 2007).

Imaging Probes for Alzheimer's Disease

- Radiofluoro-pegylated phenylbenzoxazole derivatives have been synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These derivatives displayed high affinity for Aβ(1-42) aggregates and are promising for PET imaging (Cui et al., 2012).

Antitumor Properties of Fluorinated Benzothiazoles

- A series of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles showed potent cytotoxicity in vitro against certain human breast cell lines. These compounds are under consideration for pharmaceutical development due to their antitumor specificity (Hutchinson et al., 2001).

Fluorochrome for Sensing Picric Acid

- A novel fluorochrome combining quinoline and benzimidazole has been developed for highly sensitive and selective sensing of picric acid. This compound demonstrates rapid response and good environmental compatibility, making it useful for real water sample analysis (Jiang et al., 2019).

Polymerisation Catalysts

- Compounds like N-(1H-benzimidazol-2-ylmethyl)aniline and its derivatives have been used to form complexes with ZnII and CuII carboxylates. These complexes catalyze the ring-opening polymerization of ϵ-caprolactone, following a coordination–insertion pathway (Attandoh et al., 2014).

Novel Antipsychotic Agents

- A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were found to have an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. These compounds represent a new class of potential antipsychotic agents (Wise et al., 1987).

Fluorogenic Chemosensors

- Anthracene- and pyrene-bearing imidazoles have been designed as efficient chemosensors for Al3+ ion detection. These probes demonstrated high selectivity and sensitivity, proving useful for imaging intracellular Al3+ ions in living cells (Shree et al., 2019).

Peptide Synthesis

- 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) has been used as a coupling reagent in solid phase peptide synthesis. It is effective in forming active esters suitable for couplings in mixed aqueous/organic media (Knorr et al., 1989).

Biotransformation of Benzotriazoles

- The biodegradation of benzotriazoles like 1H-benzotriazole in activated sludge was studied. Major transformation products identified include 4- and 5-hydroxy-1H-benzotriazole, indicating a range of biological degradation mechanisms (Huntscha et al., 2014).

Synthesis of Methylenebisanilines

- Methylenebisanilines and methylenebis(N,N-dialkylaniline)s were synthesized using 1-hydroxymethylbenzotriazole. This method allows for the efficient preparation of both symmetrical and unsymmetrical members of these compounds (Katritzky et al., 1990).

properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-4-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4/c14-10-5-7-11(8-6-10)15-9-18-13-4-2-1-3-12(13)16-17-18/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTJSEXNEQUVLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-fluoroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916360.png)

![5-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2916366.png)

![7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2916371.png)

![(3As,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2916373.png)

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2916374.png)

![3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B2916376.png)

![N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2916377.png)